ethyl 2-{2-[(3,5-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate
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Overview
Description
Ethyl 2-{2-[(3,5-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate is a complex organic compound that belongs to the class of pyridazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
The synthesis of ethyl 2-{2-[(3,5-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridazine ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the difluorophenyl group: This is achieved through a substitution reaction using a difluorophenyl amine derivative.
Esterification: The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Ethyl 2-{2-[(3,5-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo groups to hydroxyl groups.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions include hydroxylated derivatives, substituted phenyl derivatives, and various oxo compounds .
Scientific Research Applications
Ethyl 2-{2-[(3,5-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored as a potential drug candidate for treating various diseases due to its ability to interact with specific biological targets.
Industry: It is used in the development of agrochemicals and other industrial applications
Mechanism of Action
The mechanism of action of ethyl 2-{2-[(3,5-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 2-{2-[(3,5-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate can be compared with other pyridazine derivatives, such as:
Ethyl (2,6-difluorobenzyl){4-[(dimethylamino)methyl]-3-[(6-methoxypyridazin-3-yl)carbamoyl]-5-(4-nitrophenyl)thiophen-2-yl}carbamate: This compound has similar structural features but different functional groups, leading to distinct biological activities.
Pyridazinone derivatives: These compounds share the pyridazine core but differ in their substituents, resulting in varied pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity .
Properties
Molecular Formula |
C18H18F2N4O4 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
ethyl 2-[2-(3,5-difluoroanilino)-2-oxoethyl]-3-oxo-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxylate |
InChI |
InChI=1S/C18H18F2N4O4/c1-2-28-18(27)23-4-3-15-11(9-23)5-17(26)24(22-15)10-16(25)21-14-7-12(19)6-13(20)8-14/h5-8H,2-4,9-10H2,1H3,(H,21,25) |
InChI Key |
SINSPIKTMCKBAU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
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